

Toxicological Profile of 4-Amino-2-Methyl-1-Naphthol: A Technical Guide

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Compound of Interest

Compound Name: Vitamin K5

Cat. No.: B1218747

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Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 4-amino-2-methyl-1-naphthol, a synthetic naphthol derivative also known as **Vitamin K5**. Due to the limited availability of direct toxicological data for this specific compound, this guide synthesizes the existing information and draws inferences from the toxicological profiles of structurally related compounds, primarily menadione (Vitamin K3) and the broader class of naphthoquinones. The document covers key toxicological endpoints including acute toxicity, genotoxicity, carcinogenicity, and potential mechanisms of toxicity. Standardized experimental protocols for assessing these endpoints are detailed to provide a framework for future research. Signaling pathways likely involved in the toxic effects of 4-amino-2-methyl-1-naphthol, such as those related to oxidative stress, are also discussed and visualized. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or evaluating the safety of 4-amino-2-methyl-1-naphthol and related compounds.

Chemical and Physical Properties

4-Amino-2-methyl-1-naphthol is a synthetic analog of menadione.^[1] Its hydrochloride salt is a white crystalline powder that is soluble in water.^[1]

Table 1: Physicochemical Properties of 4-Amino-2-methyl-1-naphthol Hydrochloride

Property	Value	Reference
CAS Number	130-24-5	[2]
Molecular Formula	C ₁₁ H ₁₂ ClNO	[3]
Molecular Weight	209.67 g/mol	[3]
Appearance	White crystalline powder	[1]
Solubility	Soluble in water	[1]
Melting Point	Decomposes at 280-282 °C	[1]

Toxicological Data

Direct toxicological data for 4-amino-2-methyl-1-naphthol is sparse. The primary available quantitative measure is its acute oral toxicity in rats.

Acute Toxicity

The only available in-vivo acute toxicity data for 4-amino-2-methyl-1-naphthol is the oral lethal dose 50 (LD50) in rats for its hydrochloride salt.

Table 2: Acute Oral Toxicity of 4-Amino-2-methyl-1-naphthol Hydrochloride

Species	Route	LD50	Reference
Rat	Oral	0.7 g/kg (700 mg/kg)	[1]

Genotoxicity

No direct studies on the genotoxicity of 4-amino-2-methyl-1-naphthol were found in the public domain. However, data on the related compound, menadione (2-methyl-1,4-naphthoquinone), suggests a potential for genotoxic effects. Menadione has been shown to be genotoxic in an unscheduled DNA synthesis (UDS) test in the absence of metabolic activation.[4][5] This effect is thought to be mediated by the generation of reactive oxygen species (ROS) through redox cycling.[4][5]

Carcinogenicity

There are no specific carcinogenicity bioassays available for 4-amino-2-methyl-1-naphthol. Studies on menadione have indicated that it does not have carcinogenic potential.^{[4][5]} One study on 4-amino-1-naphthol hydrochloride reported it as a tumorigenic agent in mice when administered via implant, causing tumors in the kidney, ureter, and bladder. However, the relevance of this finding to 4-amino-2-methyl-1-naphthol administered through other routes is unclear.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of 4-amino-2-methyl-1-naphthol is currently available.

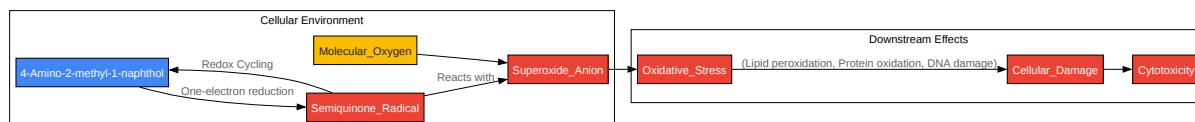
Immunotoxicity

No studies have been identified that specifically investigate the immunotoxic potential of 4-amino-2-methyl-1-naphthol.

Mechanism of Toxicity: The Role of Oxidative Stress

The toxicity of many quinone-containing compounds, including menadione, is linked to their ability to undergo redox cycling, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.^{[6][7][8][9]} It is plausible that 4-amino-2-methyl-1-naphthol shares this mechanism.

The proposed mechanism involves the one-electron reduction of the quinone moiety to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. This process can enter a futile cycle, continuously generating ROS. The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA, and ultimately to cytotoxicity.^{[10][11]}



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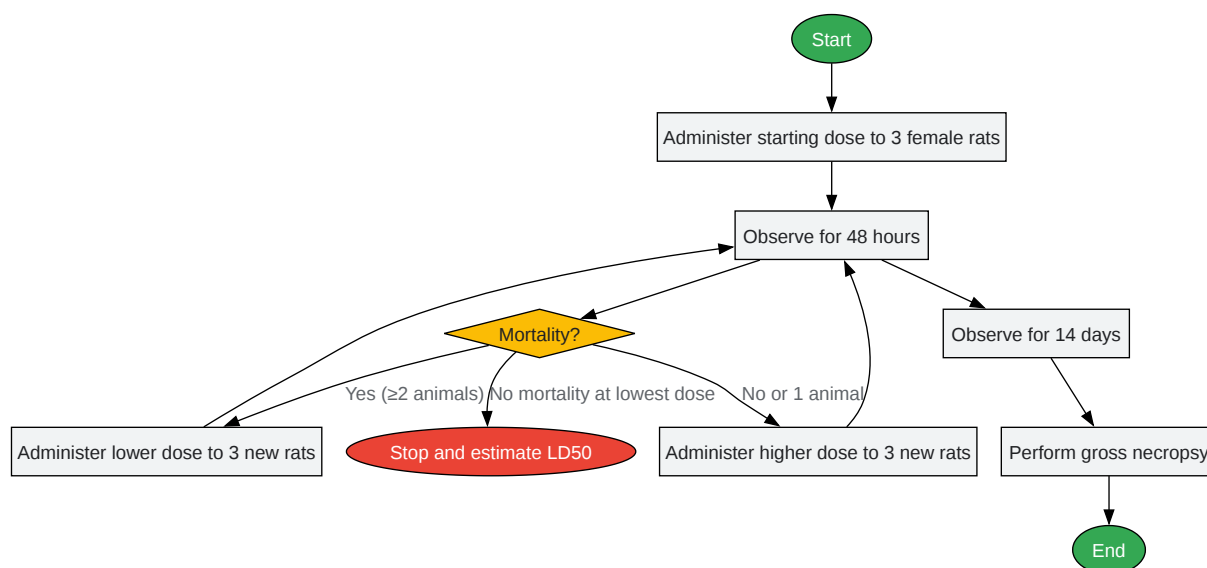
Caption: Proposed mechanism of 4-amino-2-methyl-1-naphthol-induced oxidative stress.

Experimental Protocols

Given the lack of specific studies on 4-amino-2-methyl-1-naphthol, this section outlines standardized protocols for key toxicological assays that could be employed for its evaluation.

Acute Oral Toxicity (OECD TG 423)

- **Test System:** Female rats, typically of a standard laboratory strain.
- **Procedure:** A single dose of the test substance is administered by gavage. The study proceeds in a stepwise manner with a small number of animals per step. The outcome of each step determines the dose for the next.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A post-mortem examination is conducted on all animals.
- **Endpoint:** The LD50 is estimated based on the observed mortality.



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Caption: General workflow for an acute oral toxicity study (OECD TG 423).

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*).
- Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).

- Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: Cells are exposed to the test substance for a defined period, with and without metabolic activation. Cells are then harvested at a suitable time after treatment, and metaphase chromosomes are prepared and analyzed for structural aberrations.
- Endpoint: A positive result is a statistically significant, dose-related increase in the number of cells with chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

- Test System: Rodents, typically mice or rats.
- Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points after treatment. Erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
- Endpoint: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated erythrocytes.

Conclusion and Future Directions

The toxicological profile of 4-amino-2-methyl-1-naphthol is largely incomplete. While an acute oral LD50 in rats has been established, critical data on genotoxicity, carcinogenicity, reproductive and developmental toxicity, and immunotoxicity are lacking. Based on its structural

similarity to menadione and other naphthoquinones, it is reasonable to hypothesize that its toxicity may be mediated, at least in part, by the induction of oxidative stress.

To adequately characterize the toxicological profile of 4-amino-2-methyl-1-naphthol, a comprehensive battery of in vitro and in vivo studies is required. These should include:

- A full panel of genotoxicity assays (Ames test, in vitro chromosomal aberration, and in vivo micronucleus test).
- Subchronic toxicity studies to identify target organs and establish a no-observed-adverse-effect level (NOAEL).
- If warranted by the results of genotoxicity and subchronic toxicity studies, a two-year rodent bioassay for carcinogenicity.
- Reproductive and developmental toxicity screening studies.
- In vitro mechanistic studies to confirm the role of oxidative stress and investigate other potential toxicity pathways.

A thorough understanding of the toxicological properties of 4-amino-2-methyl-1-naphthol is essential for ensuring its safe handling and use in any potential application. The experimental frameworks and mechanistic insights provided in this guide offer a roadmap for future research in this area.

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- To cite this document: BenchChem. [Toxicological Profile of 4-Amino-2-Methyl-1-Naphthol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218747#toxicological-profile-of-4-amino-2-methyl-1-naphthol]

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